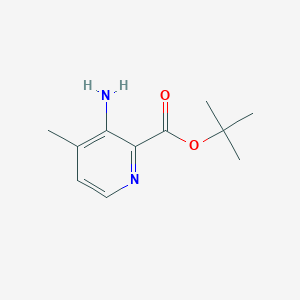
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, also known as tert-butyl 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate, is a heterocyclic compound with potential biological applications. In recent years, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has gained attention as a potential drug candidate due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is not fully understood, but studies have suggested that it may interact with specific biological targets through a variety of mechanisms. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Alternatively, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific receptors, modulating their activity and leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have a variety of biochemical and physiological effects. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to inhibit the activity of specific enzymes involved in cellular metabolism, leading to changes in cellular energy production. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to modulate the activity of specific receptors involved in cellular signaling pathways, leading to changes in cellular behavior.
Avantages Et Limitations Des Expériences En Laboratoire
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has several advantages for lab experiments. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is relatively easy to synthesize and can be obtained in good yields. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to have specific biological activity, making it a useful tool for studying cellular processes. However, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N also has limitations. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have off-target effects, leading to unintended consequences in cellular experiments.
Orientations Futures
There are several future directions for research on CC1=CC=NC(C(=O)OC(C)(C)C)=C1N. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the potential to interact with specific biological targets, making it a promising candidate for the treatment of various diseases. Additionally, future research may focus on elucidating the mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could lead to a better understanding of its potential therapeutic applications. Finally, future research may focus on developing new synthetic methods for CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could improve its yield and purity.
Méthodes De Synthèse
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N can be synthesized using a variety of methods. One of the most common methods involves the reaction of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate with a suitable reagent, such as acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields CC1=CC=NC(C(=O)OC(C)(C)C)=C1N in good yields.
Applications De Recherche Scientifique
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been the subject of numerous scientific studies due to its potential biological applications. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the ability to interact with specific biological targets, such as enzymes and receptors, and may have therapeutic potential for the treatment of various diseases.
Propriétés
IUPAC Name |
tert-butyl 3-amino-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSCWSOEUTFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-methylpyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

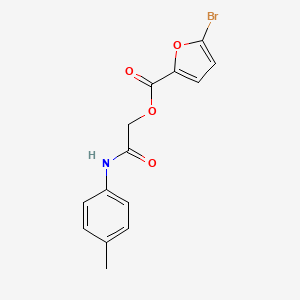
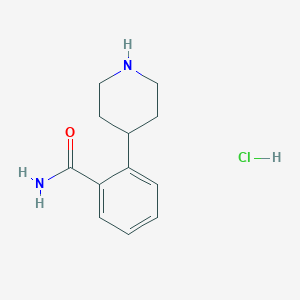

![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)
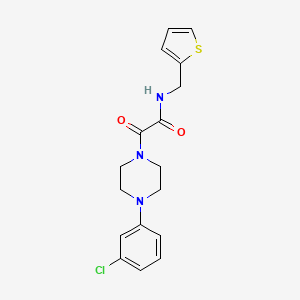
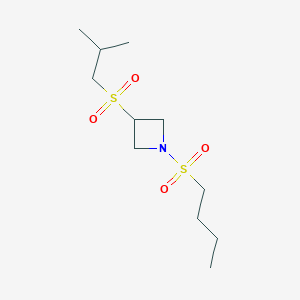
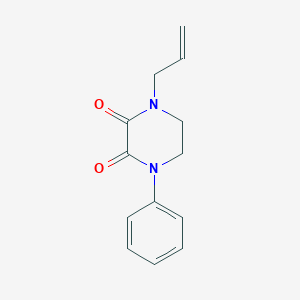
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
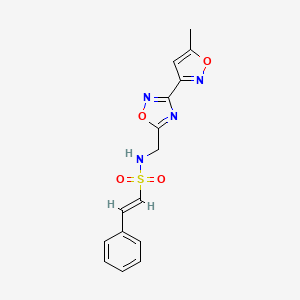
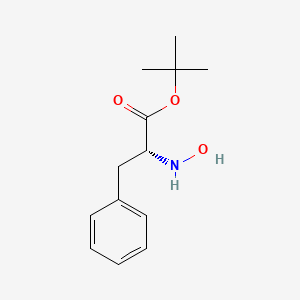
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)
